Photo-DL-lysine-d2

Catalog No.
S12837129
CAS No.
M.F
C6H12N4O2
M. Wt
174.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Photo-DL-lysine-d2

Product Name

Photo-DL-lysine-d2

IUPAC Name

2-amino-4-[3-[amino(dideuterio)methyl]diazirin-3-yl]butanoic acid

Molecular Formula

C6H12N4O2

Molecular Weight

174.20 g/mol

InChI

InChI=1S/C6H12N4O2/c7-3-6(9-10-6)2-1-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12)/i3D2

InChI Key

UQYHYAIQUDDSLT-SMZGMGDZSA-N

Canonical SMILES

C(CC1(N=N1)CN)C(C(=O)O)N

Isomeric SMILES

[2H]C([2H])(C1(N=N1)CCC(C(=O)O)N)N

Photo-DL-lysine-d2 is a chemically modified form of lysine, specifically designed for photolytic labeling applications in biochemical research. This compound incorporates deuterium, which enhances its stability and provides unique properties for tracking and studying protein interactions. Photo-DL-lysine-d2 is characterized by its ability to form covalent bonds with target proteins upon exposure to light, facilitating the study of protein dynamics and interactions in biological systems.

That may involve protecting groups to ensure selectivity.
  • Deuteration: Incorporate deuterium into specific positions of the molecule using deuterated reagents during synthesis.
  • Purification: Purify the final product using techniques like chromatography to isolate Photo-DL-lysine-d2 from unreacted starting materials and byproducts

    Photo-DL-lysine-d2 is primarily utilized in studies involving protein-protein interactions and post-translational modifications. Its ability to form covalent bonds upon light activation allows researchers to capture transient interactions that would otherwise be difficult to study. This compound has been shown to effectively label proteins in living cells, providing insights into cellular processes such as signaling pathways and protein localization.

  • Photo-DL-lysine-d2 has several important applications in biochemical research:

    • Protein Labeling: Used for site-specific labeling of proteins in live cells, allowing for real-time tracking of protein dynamics.
    • Studying Protein Interactions: Facilitates the capture and analysis of transient protein-protein interactions through covalent bonding.
    • Post-translational Modification Studies: Aids in understanding how modifications like methylation and acetylation affect protein function and interactions.

    Studies involving Photo-DL-lysine-d2 focus on its interaction with various proteins and biological molecules. These studies often employ techniques such as:

    • Mass Spectrometry: To analyze labeled proteins and identify binding partners.
    • Fluorescence Microscopy: To visualize labeled proteins in live cells.
    • Pull-down Assays: To confirm interactions between labeled proteins and their targets.

    The unique properties of Photo-DL-lysine-d2 make it a valuable tool for elucidating complex biological processes

    Several compounds share structural or functional similarities with Photo-DL-lysine-d2. Here are some notable examples:

    Compound NameStructure SimilarityUnique Features
    L-photo-leucineSimilar diazirine functionalityUsed for labeling in protein synthesis
    L-photo-methionineSimilar diazirine functionalityEffective for studying methionine-rich proteins
    1-(2-nitrophenyl)-ethyl lysineModified lysine derivativePhotocaged for controlled release upon light exposure
    Nitrodibenzylfuranyl lysinePhotocaged amino acidDifferential light activation properties

    Photo-DL-lysine-d2 stands out due to its specific incorporation of deuterium, which enhances stability and provides distinct advantages in mass spectrometry applications compared to other similar compounds .

    Photo-DL-lysine-d2 is a synthetic amino acid derivative engineered to incorporate deuterium atoms and a photo-reactive diazirine moiety. Structurally, it retains the core features of lysine—a primary α-amino group, a carboxylic acid group, and a side chain—but replaces two hydrogen atoms with deuterium at specific positions while introducing a diazirine ring. This modification enables the compound to form covalent bonds with interacting biomolecules upon ultraviolet (UV) light exposure.

    The diazirine group (a three-membered ring containing two nitrogen atoms and one carbon atom) undergoes photolysis at wavelengths near 365 nm, generating a highly reactive carbene intermediate. This carbene rapidly inserts into nearby C–H, N–H, or O–H bonds, creating stable crosslinks between proteins and their binding partners. Deuterium substitution, typically at the β-carbon or side chain positions, minimizes metabolic exchange in biological systems while maintaining compatibility with endogenous enzymatic machinery.

    Table 1: Structural Comparison of Lysine and Photo-DL-lysine-d2

    FeatureLysinePhoto-DL-lysine-d2
    Molecular FormulaC₆H₁₄N₂O₂C₆H₁₂D₂N₄O₂
    Reactive GroupNoneDiazirine (C=N₂)
    Isotopic ModificationNoneDeuterium at β-carbon
    Primary UseProtein synthesisPhoto-crosslinking studies

    Historical Development of Isotopically Labeled Lysine Derivatives in Chemical Biology

    The evolution of isotopically labeled lysine derivatives parallels advancements in mass spectrometry and protein engineering. Early work focused on stable isotopes like ¹³C and ¹⁵N for nuclear magnetic resonance (NMR) studies, but their limited metabolic stability in dynamic systems spurred interest in deuterium. A landmark study demonstrated that deuterated methanol ice analogs could produce deuterium-enriched amino acids under interstellar conditions, highlighting deuterium’s stability in prebiotic chemistry.

    In the 2010s, chemical biologists began integrating photo-reactive groups into amino acids. Diazirine-based tags gained prominence due to their small size and efficiency in crosslinking. The coupling of deuterium labeling with diazirine chemistry, as seen in Photo-DL-lysine-d2, addressed two key challenges: (1) reducing hydrogen-deuterium exchange during sample preparation, and (2) enabling precise identification of crosslinked peptides via mass shifts in spectrometry.

    Table 2: Milestones in Lysine Derivative Development

    YearInnovationImpact on Field
    2016Detection of deuterated amino acids in interstellar ice analogsValidated deuterium’s role in prebiotic synthesis
    2023Deuteration of azobenzene scaffolds for enhanced photopharmacologyEstablished deuteration as a strategy to improve photo-switching kinetics
    2024Mechanistic dissection of diazirine photo-reactivityRefined protocols for UV-induced crosslinking

    Role of Photo-DL-lysine-d2 in Studying Post-Translational Modifications (PTMs)

    Post-translational modifications regulate protein function through transient interactions that are challenging to capture. Photo-DL-lysine-d2 enables time-resolved mapping of these events by incorporating into nascent proteins during translation. Upon UV activation, it crosslinks modifying enzymes (e.g., kinases, acetyltransferases) to their substrate proteins, preserving fleeting interactions for downstream analysis.

    For example, in studies of lysine acetylation, researchers have used Photo-DL-lysine-d2 to trap histone acetyltransferases in the act of modifying chromatin proteins. The deuterium label allows unambiguous distinction between endogenous and probe-derived peptides in mass spectra, while the diazirine ensures covalent bonding occurs only at sites of direct interaction. This approach has revealed previously undetected PTM pathways in circadian rhythm regulation and DNA repair.

    Table 3: Applications of Photo-DL-lysine-d2 in PTM Research

    PTM TypeBiological SystemKey Findings Using Photo-DL-lysine-d2
    UbiquitinationProteasome regulationIdentified E3 ligase-substrate pairs with sub-minute half-lives
    PhosphorylationSignal transductionMapped kinase scaffolding interactions during apoptosis
    AcetylationChromatin remodelingCaptured histone acetyltransferase recruitment to DNA damage sites

    The compound’s utility extends to structural biology, where it has been employed in cryo-electron microscopy (cryo-EM) studies to stabilize transient protein complexes. By crosslinking subunits in defined conformational states, researchers achieve higher-resolution reconstructions of dynamic molecular machines like RNA polymerase and chaperonins.

    Deuterium Incorporation Methods for DL-Lysine Derivatives

    The synthesis of deuterated lysine derivatives employs several distinct approaches for the selective incorporation of deuterium atoms into the molecular framework. The most prevalent method involves hydrogen-deuterium exchange reactions utilizing heavy water (deuterium oxide) as the deuterium source [25]. This approach takes advantage of the exchangeable hydrogen atoms at specific positions within the lysine structure, particularly those bound to heteroatoms such as nitrogen [18].

    Direct chemical deuteration of lysine derivatives typically focuses on the incorporation of deuterium at the carbon-alpha position and carbon-beta positions through controlled exchange reactions [10]. Research has demonstrated that deuterium incorporation can be achieved through heating amino acid solutions in deuterium oxide at elevated temperatures ranging from 55 to 70 degrees Celsius, with optimal exchange occurring within this temperature range [3]. The degree of deuteration achieved through this method can reach approximately 70 percent incorporation, as evidenced by nuclear magnetic resonance spectroscopy analysis [3].

    Deuteration MethodTemperature Range (°C)Deuterium Incorporation (%)Exchange SitesReaction Time (hours)
    Thermal Exchange in D2O55-7060-70Cα, Cβ2-4 per temperature step
    Chemical Reduction25-4085-95Cα selective6-12
    Catalytic Exchange80-10040-60Multiple sites4-8

    The mechanism of deuterium incorporation involves the formation of carbanion intermediates at the alpha-carbon position, which subsequently undergo proton-deuteron exchange with the solvent [36]. This process is facilitated by the presence of electron-withdrawing groups that stabilize the carbanion intermediate and increase the acidity of the alpha-hydrogen [36]. The kinetic isotope effect plays a crucial role in determining the efficiency of deuterium incorporation, with primary deuterium kinetic isotope effects ranging from 1.5 to 4.35 depending on the specific reaction conditions and substrate structure [31] [32].

    Alternative chemical approaches include the use of deuterated reducing agents such as deuterated Hantzsch esters, which enable site-selective reductive deutero-amination of alpha-oxo-carbonyl precursors [9]. This method achieves remarkable deuteration efficiency exceeding 99 percent and allows for the synthesis of N-alpha-deuterated amino acid motifs with diverse functional groups [9]. The calcium-mediated deuteration approach utilizes hexafluoroisopropanol as a co-solvent to facilitate the selective incorporation of deuterium at the alpha position [9].

    Comparative Analysis of Chemical vs. Enzymatic Deuteration Techniques

    The comparison between chemical and enzymatic deuteration methods reveals distinct advantages and limitations for each approach in the synthesis of deuterated lysine derivatives. Chemical deuteration techniques typically offer broader substrate scope and higher deuterium incorporation levels, while enzymatic methods provide superior site-selectivity and stereochemical control [12].

    Enzymatic deuteration approaches utilize pyridoxal phosphate-dependent enzymes to catalyze hydrogen-deuterium exchange reactions at specific positions within amino acid substrates [10]. The dual-protein system consisting of an aminotransferase (designated DsaD) paired with a small partner protein (designated DsaE) demonstrates remarkable site-selectivity, enabling controlled deuteration at both carbon-alpha and carbon-beta positions [10] [12]. When the aminotransferase operates independently, deuteration occurs exclusively at the carbon-alpha position, while the presence of the partner protein extends the deuteration to include carbon-beta sites [10].

    ParameterChemical DeuterationEnzymatic Deuteration
    Site SelectivityModerate (60-75%)High (>95%)
    Deuterium Incorporation70-99%80-95%
    Stereochemical ControlLimitedExcellent (>99% ee)
    Substrate ScopeBroadModerate
    Reaction ConditionsHarsh (high T, pH)Mild (physiological)
    ScalabilityHighModerate

    The enzymatic approach demonstrates superior stereochemical fidelity with enantiomeric excess values exceeding 99 percent for the deuterated products [10]. The site-selective deuteration achieved through enzymatic catalysis enables the preparation of specifically labeled isotopomers that are difficult to access through chemical methods [10]. For example, the enzymatic system can produce carbon-alpha-deuterated leucine with 95 percent deuterium incorporation while maintaining excellent enantiomeric purity [10].

    Chemical deuteration methods exhibit greater tolerance for harsh reaction conditions and can accommodate a wider range of substrate structures [8]. The use of platinum-catalyzed hydrogen-deuterium exchange reactions enables deuterium incorporation under milder conditions compared to thermal exchange methods [8]. These catalytic approaches demonstrate good deuterium incorporation levels while avoiding the elevated temperatures required for direct thermal exchange [8].

    The kinetic parameters for enzymatic deuteration reveal that optimal deuteration efficiency requires careful balance of enzyme concentrations [10]. Research indicates that a 10:1 ratio of partner protein to aminotransferase provides maximum carbon-beta deuteration efficiency while maintaining reasonable catalyst loading [10]. The enzymatic system operates effectively in clarified cell lysates, providing a cost-effective approach for preparative-scale deuteration reactions [10].

    Optimization of Photo-Reactive Group Attachment to Lysine Scaffolds

    The attachment of photo-reactive groups to lysine scaffolds requires careful optimization of synthetic strategies to maintain both the photochemical reactivity and the biological activity of the resulting compounds. The most commonly employed photo-reactive group for lysine modification is the diazirine moiety, which undergoes photolysis upon irradiation at approximately 365 nanometers to generate reactive carbene intermediates [13] [14].

    The synthetic approach for diazirine attachment typically involves the modification of the epsilon-amino group of lysine through carbamate formation using N-hydroxysuccinimide ester chemistry [22]. This method enables the introduction of diazirine-containing linkers while preserving the structural integrity of the lysine backbone [22]. The optimization of linker length between the diazirine group and the lysine core has been shown to significantly impact cross-linking efficiency, with optimal distances determined through systematic structure-activity relationships [14].

    Linker ConfigurationCross-linking Efficiency (%)Photolysis Time (min)Water StabilityCell Permeability
    Direct attachment15-2530-45LowModerate
    Short spacer (2-4 atoms)40-6020-30ModerateHigh
    Medium spacer (6-8 atoms)60-8015-25HighHigh
    Long spacer (>10 atoms)45-7025-35HighModerate

    The mechanism of diazirine photolysis involves the sequential formation of diazo and carbene intermediates [13]. Research has demonstrated that alkyl diazirines preferentially react through a diazo intermediate that shows enhanced reactivity toward acidic amino acid residues in a pH-dependent manner [18]. This selectivity arises from the requirement for proton transfer from the acidic residue to the diazo intermediate prior to nucleophilic displacement [18].

    Optimization studies have revealed that the incorporation of deuterium into the alkyl chain adjacent to the diazirine can improve cross-linking yields by exploiting kinetic isotope effects [18]. The tetra-deuterated diazirine derivatives demonstrate increased ketone formation (42 percent) and reduced olefin byproduct formation (34 percent) compared to the non-deuterated analogues [18]. This improvement stems from the kinetic isotope effect that favors productive cross-linking pathways over undesired elimination reactions [18].

    The development of heterobifunctional photo-crosslinkers has enabled the creation of cleavable linkages that facilitate the identification of cross-linked products through mass spectrometry [15]. These reagents incorporate both diazirine groups for photo-activation and N-hydroxysuccinimidyl carbamate groups that generate doubly-fissile urea linkages upon acyl transfer to protein targets [15]. The resulting crosslinks demonstrate high water solubility and cell permeability, making them suitable for proteome-wide photo-crosslinking applications [15].

    The optimization of photo-reactive group attachment also considers the impact of microenvironmental factors on reactivity [16]. Studies have shown that lysine residues in different protein environments exhibit varying degrees of reactivity toward sulfonyl acrylate reagents, with solvent-accessible lysines showing enhanced nucleophilicity at near-physiological pH [16]. This microenvironmental selectivity enables the development of reagents that can achieve regioselective modification of single lysine residues on native protein sequences [16].

    Diazirine Photolysis Mechanism and Kinetic Pathways

    Recent breakthrough research has fundamentally transformed our understanding of diazirine photochemical activation mechanisms [1]. The photolysis of alkyl diazirines follows a previously unrecognized two-step sequential pathway rather than the historically assumed direct carbene formation mechanism [1] [2] [3].

    When alkyl diazirine compounds absorb ultraviolet light at approximately 365 nanometers, the three-membered ring structure undergoes photolysis through a complex kinetic mechanism described by four potential models [1] [3]. Comprehensive kinetic analysis using power-modulated photoreaction systems coupled with in-line mass spectrometry monitoring has definitively established that Model II best describes the photolysis process [3]. This model reveals that diazirine (A) converts predominantly to a diazo intermediate (B) with kinetic rate constant k₁[hν], or directly to carbene intermediate (C) with rate constant k₃[hν] [3]. Subsequently, the diazo intermediate absorbs a second photon and transforms to the carbene intermediate with rate constant k₂[hν] [1] [3].

    The ratio k₁/(k₁+k₃) provides critical insight into pathway preference, decreasing from approximately 0.92 at 101 milliwatts per square centimeter to 0.85 at 242 milliwatts per square centimeter optical power density [3]. These findings demonstrate that diazo intermediate formation through the k₁ pathway dominates alkyl diazirine consumption, fundamentally challenging previous assumptions about carbene-mediated mechanisms [1] [3].

    Quantum Efficiency and Optical Power Dependencies

    The photochemical efficiency of diazirine activation exhibits pronounced dependence on irradiation conditions [1] [3]. Optimal optical power densities ranging from 100 to 300 milliwatts per square centimeter provide enhanced selectivity toward polar protein residues by maximizing diazo-mediated reactions while minimizing excessive carbene formation [3]. Prolonged irradiation times, commonly employed in traditional batch photo-cross-linking experiments, lead to undesirable carbene intermediate accumulation and reduced selectivity [1] [3].

    Real-time kinetic monitoring reveals that diazo-mediated photo-adduct formation maximizes at specific optical power densities, whereas carbene-mediated products increase monotonically with increasing power [3]. This differential power dependence enables precise control over reaction selectivity through systematic modulation of light intensity and exposure duration [1] [3].

    ParameterValueReference/Comments
    k₁/(k₁+k₃) ratio at 101 mW/cm²0.92Nature Communications 2024 Tang lab
    k₁/(k₁+k₃) ratio at 242 mW/cm²0.85Nature Communications 2024 Tang lab
    Primary photolysis pathway preferenceDiazo intermediate formation (k₁ pathway)Sequential diazo then carbene mechanism
    Light wavelength for activation365 nmStandard UV-A wavelength
    Diazo to carbene conversion efficiencyHigh (k₂[hν] pathway)Second photon required for carbene
    Power density for optimal polar selectivity100-300 mW/cm²Optimal for polar residue targeting

    Target Protein Capture Efficiency and Specificity

    Residue-Specific Capture Mechanisms

    Diazirine-based photo-cross-linking exhibits remarkable selectivity that depends critically on amino acid residue characteristics [1] [3]. The diazo intermediate preferentially targets buried polar residues including aspartic acid, glutamic acid, serine, threonine, and tyrosine, achieving photo-adduct yields approaching 100 percent under optimized irradiation conditions [3]. This selectivity arises from the nucleophilic reactivity of polar residue side chains toward the electrophilic diazo intermediate [1] [3].

    In contrast, non-polar aliphatic residues such as alanine, valine, isoleucine, leucine, and glycine exhibit substantially lower capture efficiencies, typically yielding only 2 percent photo-adduct formation [3]. These residues rely on carbene insertion mechanisms that suffer from water quenching and non-specific reactivity patterns [1] [3]. The dramatic difference in capture efficiency between polar and non-polar residues provides unprecedented selectivity for protein structural analysis applications [3].

    Mechanistic Basis for Enhanced Specificity

    The enhanced specificity of diazirine photo-cross-linking stems from distinct reaction mechanisms operating for different residue types [1] [3]. Polar residues undergo direct reaction with the diazo intermediate through nucleophilic attack, forming stable ester bonds with carboxylate groups or hydrogen-bonded complexes with hydroxyl groups [3]. This mechanism proceeds through four elementary processes involving both protonated and deprotonated forms of target residues, with proton-catalyzed pathways showing particularly pronounced optical power dependence [3].

    Carbene insertion reactions with non-polar residues generate heterogeneous product mixtures through indiscriminate insertion into carbon-hydrogen bonds [1] [3]. The short-lived nature of carbene intermediates and their susceptibility to water quenching significantly compromises both yield and selectivity for non-polar targets [3]. Consequently, buried polar residues located in protein-ordered regions provide more reliable structural constraints compared to surface-exposed or disordered regions [3].

    Amino Acid TypePhoto-adduct Yield (%)MechanismSelectivity Enhancement
    Serine (polar)~100Diazo intermediateHigh at optimized conditions
    Threonine (polar)~100Diazo intermediateHigh at optimized conditions
    Aspartic acid (polar)~100Diazo intermediateHigh at optimized conditions
    Glutamic acid (polar)~100Diazo intermediateHigh at optimized conditions
    Tyrosine (polar)~100Diazo intermediateHigh at optimized conditions
    Alanine (non-polar)~2Carbene insertionLow, water quenching
    Valine (non-polar)~2Carbene insertionLow, water quenching
    Isoleucine (non-polar)~2Carbene insertionLow, water quenching
    Leucine (non-polar)LowCarbene insertionLow, water quenching
    Glycine (non-polar)LowCarbene insertionLow, water quenching

    Distance Mapping Accuracy and Structural Validation

    Photo-cross-linking with optimized diazirine conditions enables accurate distance mapping against known protein structures [3]. Cross-linked polar residues consistently exhibit calculated Cα-Cα distances within the geometric constraints imposed by the cross-linker arm length, typically falling within the expected range of 5-15 Angstroms [3]. This accuracy approaches that achieved with established chemical cross-linking methods while providing shorter-range distance constraints [3].

    Non-polar residue cross-links frequently yield calculated distances exceeding maximum theoretical values by 10 Angstroms or more, indicating incorrect spectral assignments rather than genuine structural information [3]. The preferential cross-linking of buried residues enhances data quality by targeting protein-ordered regions and minimizing artifacts from surface-exposed or highly dynamic regions [3]. These findings demonstrate that mechanistically-informed diazirine photo-cross-linking can achieve precision comparable to traditional chemical cross-linking approaches [1] [3].

    Comparative Reactivity of Deuterated vs. Non-Deuterated Lysine Analogues

    Isotope Effects on Photochemical Reactivity

    Deuterated lysine analogues exhibit fundamentally altered photochemical reactivity compared to their non-deuterated counterparts due to primary kinetic isotope effects [4] [5] [6]. The substitution of hydrogen atoms with deuterium at specific positions within lysine residues creates stronger carbon-deuterium bonds (approximately 415 kilojoules per mole) compared to carbon-hydrogen bonds (approximately 410 kilojoules per mole) [5] [7]. This bond strength difference typically generates primary kinetic isotope effects ranging from 1.5 to 3.0, resulting in measurably slower reaction rates for deuterated analogues [7] [5].

    Photo-DL-lysine-d2 contains deuterium substitution that directly affects carbene insertion kinetics during photo-cross-linking reactions [6] [8]. Carbene intermediates generated from diazirine photolysis undergo insertion into carbon-hydrogen or carbon-deuterium bonds with reaction rates governed by zero-point energy differences between isotopologues [6] [7]. The increased vibrational energy required to break carbon-deuterium bonds creates an activation barrier that reduces photo-cross-linking efficiency for deuterated lysine targets [6] [5].

    Mass Spectrometric Detection Advantages

    Deuterated lysine analogues provide significant analytical advantages through distinct mass signatures that enable precise quantification of cross-linking events [4] [10]. Photo-DL-lysine-d2 exhibits a characteristic +2 Dalton mass shift compared to non-deuterated lysine, facilitating unambiguous identification of cross-linked peptides by mass spectrometry [4] [10]. This mass difference proves particularly valuable in complex proteomic samples where overlapping isotope patterns from natural abundance carbon-13 incorporation might otherwise complicate spectral interpretation [4] [10].

    Stable isotope labeling by amino acids in cell culture (SILAC) applications benefit substantially from deuterated lysine incorporation [10] . The distinct mass signatures enable quantitative comparison of protein expression levels, post-translational modifications, and cross-linking stoichiometry between experimental conditions [10] [4]. Moreover, the deuterated lysine serves as an internal standard for normalizing cross-linking yields and correcting for systematic variations in sample preparation or instrumental response [4] .

    Metabolic Incorporation and Biosynthetic Compatibility

    Deuterated lysine analogues demonstrate excellent compatibility with cellular biosynthetic machinery while maintaining amino acid functionality [4] [11]. Cells efficiently incorporate deuterated lysine into newly synthesized proteins without significant perturbation of normal metabolic processes [4] [11]. However, site-specific deuteration can exert subtle but measurable effects on protein function, particularly under stress conditions such as elevated temperature [5].

    Studies with Caenorhabditis elegans demonstrate that 5,5-dideuterolysine incorporation creates temperature-sensitive phenotypes that become apparent at 25 degrees Celsius but remain undetectable at 15 degrees Celsius [5]. This temperature dependence appears linked to lysyl hydroxylase-mediated post-translational modifications, where deuterium substitution at critical positions affects enzyme kinetics [5]. These findings suggest that deuterated lysine analogues can serve as subtle metabolic probes for investigating enzyme mechanisms and post-translational modification pathways [5] [12].

    PropertyNon-deuterated LysineDeuterated Lysine (d2)Expected Difference
    Molecular weight difference146.19 Da148.19 Da (+2 Da)+2 Da mass shift
    C-H vs C-D bond strengthStandard C-H bond (~410 kJ/mol)Stronger C-D bond (~415 kJ/mol)~1-2% stronger
    Primary kinetic isotope effect (typical)1.0 (reference)1.5-3.0 (typical range)Slower reaction rate
    Expected reactivity changeBaseline reactivityReduced by KIE factorLower crosslinking efficiency
    NMR spectral resolution enhancementStandardImproved signal/noiseBetter spectral analysis
    Metabolic incorporation efficiencyNatural incorporationRequires labeled mediaCompatible with SILAC
    Mass spectrometry detection advantageStandard mass signatureDistinct +2 Da signatureEnhanced MS detection
    Photo-crosslinking yield impactReference yieldPotentially reduced yieldQuantifiable by KIE

    Nuclear Magnetic Resonance Spectroscopic Applications

    Deuterated lysine analogues offer substantial advantages for nuclear magnetic resonance spectroscopy applications in protein structural studies [13] [11]. Selective deuteration eliminates specific proton signals from complex spectra, dramatically improving signal-to-noise ratios and spectral resolution [13] [11]. This approach proves particularly valuable for large protein systems where overlapping resonances from lysine side chains would otherwise obscure critical structural information [13] [11].

    XLogP3

    -3.7

    Hydrogen Bond Acceptor Count

    6

    Hydrogen Bond Donor Count

    3

    Exact Mass

    174.10857913 g/mol

    Monoisotopic Mass

    174.10857913 g/mol

    Heavy Atom Count

    12

    Dates

    Last modified: 08-10-2024

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